Bis(trimethylstannyl)acetylene

Overview

Description

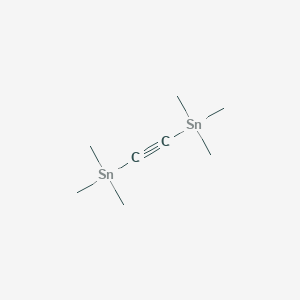

Bis(trimethylstannyl)acetylene: is an organotin compound with the chemical formula (CH₃)₃SnC≡CSn(CH₃)₃. It is also known as 1,2-Ethynediylbis(trimethylstannane) or Ethynylenebis(trimethyl)tin. This compound is characterized by the presence of two trimethylstannyl groups attached to an acetylene moiety. It is a white to off-white powder or crystalline solid that is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylstannyl)acetylene can be synthesized through the reaction of acetylene with trimethyltin chloride in the presence of a strong base such as butyllithium. The reaction proceeds as follows:

Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl

The product, this compound, is then purified through standard techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylstannyl)acetylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form stannylated acetylenes.

Reduction: Reduction reactions can lead to the formation of stannylated alkenes.

Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as halides and amines are employed in substitution reactions

Major Products:

Oxidation: Stannylated acetylenes.

Reduction: Stannylated alkenes.

Substitution: Various substituted acetylenes depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

BTMSA serves as a versatile building block in organic synthesis, particularly in coupling reactions. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Cross-Coupling Reactions

- Sonogashira Coupling : BTMSA can be utilized in Sonogashira reactions to form carbon-carbon bonds between aryl halides and terminal alkynes. This method is particularly useful for synthesizing substituted acetylenes, which are important intermediates in organic synthesis .

- Stille Coupling : The compound can also undergo Stille coupling, where it reacts with organohalides to form unsaturated compounds. For instance, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene has been shown to react effectively in this manner, leading to the formation of bis(silyl)enyne derivatives .

Medicinal Chemistry

BTMSA has been investigated for its potential applications in medicinal chemistry, particularly as a precursor for compounds with biological activity.

Synthesis of Bioactive Compounds

- Hepatitis C Inhibitors : Research indicates that derivatives of BTMSA can be transformed into potential inhibitors for hepatitis C virus (HCV). For example, 1-(trimethylsilyl)buta-1,3-diyne derived from BTMSA was coupled with aryl iodides to yield compounds that exhibit antiviral activity .

- Diels-Alder Reactions : BTMSA has also been explored as a dienophile in Diels-Alder reactions, forming new cyclic structures that could serve as drug candidates. The reaction of BTMSA with trifluoroacetic anhydride leads to the formation of novel trifluoroacetylated compounds .

Materials Science

In materials science, BTMSA is employed for synthesizing new materials with specific properties.

Polymer Chemistry

- Synthesis of Organometallic Polymers : BTMSA can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The organotin moieties can impart unique characteristics such as increased thermal stability and improved electrical conductivity .

Summary of Key Applications

Mechanism of Action

The mechanism of action of bis(trimethylstannyl)acetylene involves the interaction of the trimethylstannyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The acetylene moiety provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Bis(tributylstannyl)acetylene: Similar structure but with tributylstannyl groups instead of trimethylstannyl groups.

Bis(trimethylsilyl)acetylene: Contains trimethylsilyl groups instead of trimethylstannyl groups.

Uniqueness: Bis(trimethylstannyl)acetylene is unique due to its specific reactivity and the presence of trimethylstannyl groups. These groups confer distinct chemical properties, making the compound valuable in various synthetic and industrial applications .

Biological Activity

Bis(trimethylstannyl)acetylene , also known as ethynylenebis(trimethylstannane) , is an organotin compound with significant interest in various fields, including organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 351.65 g/mol. The compound is characterized by its white to off-white powder appearance and is sensitive to air, requiring careful handling.

- CAS Number : 2117-50-2

- Molecular Structure :

- Linear formula:

- SMILES: Sn(C)(C)C

- Melting Point : 59-61 °C

- Purity : Typically over 95.5%

Biological Activity

The biological activity of this compound is a topic of growing research interest, particularly regarding its potential applications in medicinal chemistry. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Recent research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study evaluated the compound's effects on fibroblast cell growth, revealing that concentrations exceeding certain thresholds resulted in significant cytotoxic effects, leading to cell death. This suggests potential applications in cancer treatment where cytotoxic agents are required.

| Concentration (mmol/L) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 50 |

| 10 | 20 |

Table 1: Effect of this compound on Cell Viability

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that the compound may interfere with cellular processes linked to proliferation and apoptosis. The presence of tin in the compound is hypothesized to play a crucial role in its biological interactions.

Case Studies

-

Neurotransmitter Transporter Binding :

A study involving the binding affinity of various organotin compounds, including this compound, showed significant interaction with human serotonin transporters (SERT). This interaction indicates potential applications in neuropharmacology, particularly for disorders related to serotonin dysregulation. -

In Vivo Studies :

In vivo studies using animal models have demonstrated that this compound can cross the blood-brain barrier, suggesting its potential as a therapeutic agent for central nervous system disorders.

Safety and Handling

Given its toxicity profile, this compound must be handled with caution. It is classified as a hazardous material with specific precautions outlined for laboratory use:

- Signal Word : DANGER

- Hazard Statements : Flammable solid, toxic if inhaled or ingested.

- Precautionary Statements : Use personal protective equipment (PPE), avoid breathing dust or vapors.

Q & A

Q. Basic: What are common synthetic routes for preparing Bis(trimethylstannyl)acetylene derivatives in organic synthesis?

This compound is primarily used as a stannylated acetylene precursor in coupling reactions. A key method involves its acylation with ethoxyoxalyl chloride under solvent-free conditions at room temperature, yielding 1-ethoxyoxalyl-2-trimethylstannylacetylene (82% yield) . This approach avoids the need for catalysts or solvents, simplifying purification. Alternative routes, such as reactions with lithium chloroacetylenide or bis(trimethylsilyl)acetylene, often fail due to poor reactivity or side reactions, making the stannylated derivative more versatile . Stille-type coupling with this compound is also employed to synthesize complex allenynes and conjugated polymers, leveraging its stability and selectivity in cross-coupling reactions .

Q. Basic: How is this compound utilized in Stille polymerization for conjugated polymers?

In Stille polymerization, this compound acts as a monomer to form π-conjugated polymers. For example, microwave-assisted polymerization in anhydrous chlorobenzene with donor monomers (e.g., 2,5-bis(trimethylstannyl)thiophene) produces high-molecular-weight polymers with yields exceeding 80% under optimized conditions. Post-polymerization Soxhlet washing isolates soluble fractions, though solubility issues arise with short side chains . Structural validation via elemental analysis and NMR ensures backbone integrity, critical for electronic applications .

Q. Advanced: What experimental precautions are critical when handling this compound to ensure safety and reaction efficacy?

Due to its high flammability (flash point: 2°C) and toxicity, strict safety protocols are required:

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in sealed containers under inert gas (e.g., argon) at ≤4°C to prevent oxidation.

- Reaction Setup : Avoid sparks or open flames; use grounding for static-sensitive steps.

Leaks require immediate containment with inert absorbents (e.g., sand) and disposal via authorized chemical waste facilities .

Q. Advanced: How can researchers troubleshoot failed acylation reactions involving this compound?

Failed acylation often stems from competing side reactions or reagent incompatibility. For example, lithium chloroacetylenide fails due to steric hindrance from trimethylstannyl groups . To resolve:

- Alternative Electrophiles : Use ethoxyoxalyl chloride instead of bulkier acylating agents.

- Solvent Optimization : Solvent-free conditions minimize byproduct formation.

- Catalyst Screening : Introduce CuI (1-5 mol%) to enhance reactivity in Stille couplings .

Characterize intermediates (e.g., via GC-MS or NMR) to identify unreacted starting materials or decomposition products.

Q. Advanced: What strategies optimize the reaction efficiency of this compound in Diels-Alder reactions with 2-pyrones?

Diels-Alder reactions with 2-pyrones require precise control:

- Symmetry : Use symmetrically substituted pyrones (e.g., 5-carbomethoxy-2-pyrone) to avoid isomer formation. This compound reacts regioselectively, yielding single benzene derivatives after CO₂ elimination .

- Temperature : Moderate heating (60-80°C) accelerates cycloaddition without decomposing the stannyl group.

- Additives : Lewis acids like SnCl₄ can stabilize transition states, improving yields.

Monitor reaction progress via TLC or in situ IR spectroscopy to detect CO₂ evolution .

Q. Advanced: How does the stability of this compound impact its reactivity in organometallic polymer synthesis?

The trimethylstannyl groups enhance stability by shielding the acetylene core from premature oxidation. This stability allows its use in multi-step syntheses, such as rigid-rod Pt(II) acetylide polymers. However, Sn–C bond cleavage can occur under strong acidic or nucleophilic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct couplings below 0°C to preserve Sn–C bonds.

- Inert Atmosphere : Use Schlenk lines to exclude moisture and oxygen .

Post-polymerization, residual tin is removed via chelating agents (e.g., EDTA) to avoid toxicity in material applications .

Q. Advanced: What analytical methods resolve structural ambiguities in products derived from this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify Sn–C coupling patterns (e.g., couplings).

- X-ray Crystallography : Resolves regiochemistry in Diels-Alder adducts .

- Elemental Analysis : Confirms C/Sn ratios in polymers, detecting incomplete coupling .

- Mass Spectrometry : HRMS distinguishes between isomers in unsymmetrical reactions .

Properties

IUPAC Name |

trimethyl(2-trimethylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIFRACRLLNHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C#C[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175409 | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-50-2 | |

| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[trimethylstannane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.